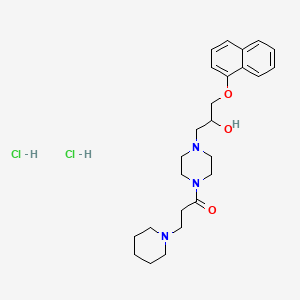
L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 34021, also known as 3,3’,5,5’-tetramethylbenzidine (TMB), is a chromogenic substrate used in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) where it serves as a substrate for horseradish peroxidase (HRP). Upon oxidation, TMB produces a blue color, which changes to yellow upon the addition of an acid stop solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine dihydrochloride with a base. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reagents: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 3,3’,5,5’-tetramethylbenzidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) to ensure the purity of the final product
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-tetramethylbenzidine undergoes several types of chemical reactions, including:
Oxidation: In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue color.
Reduction: TMB can be reduced back to its colorless form using reducing agents.
Substitution: Various substituents can be introduced into the benzidine structure under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, HRP
Reduction: Sodium borohydride, ascorbic acid
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Blue-colored oxidized TMB
Reduction: Colorless reduced TMB
Substitution: Halogenated or nitrated derivatives of TMB
Scientific Research Applications
3,3’,5,5’-tetramethylbenzidine is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical assays to detect the presence of specific substances.
Biology: Employed in ELISA to detect antigens or antibodies in biological samples.
Medicine: Utilized in diagnostic tests to identify diseases or conditions based on the presence of specific biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
Mechanism of Action
The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by HRP in the presence of hydrogen peroxide. This reaction produces a blue-colored product, which can be quantified by measuring the absorbance at specific wavelengths (370 nm and 652 nm). The reaction can be stopped by adding an acid, which changes the color to yellow, allowing for further quantification at 450 nm .
Comparison with Similar Compounds
3,3’,5,5’-tetramethylbenzidine is unique due to its high sensitivity and rapid color development compared to other chromogenic substrates. Similar compounds include:
o-Phenylenediamine dihydrochloride (OPD): Less sensitive than TMB but still widely used in ELISA.
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Produces a green color and is less sensitive than TMB.
3,3’,5,5’-Tetramethylbenzidine dihydrochloride: A precursor to TMB used in its synthesis
3,3’,5,5’-tetramethylbenzidine stands out due to its non-carcinogenic nature and the absence of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in its formulations, making it safer and more environmentally friendly .
Properties
CAS No. |
83626-72-6 |
|---|---|
Molecular Formula |
C18H22N4O8S4 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1 |
InChI Key |
FIPMCOYOJDSDBZ-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


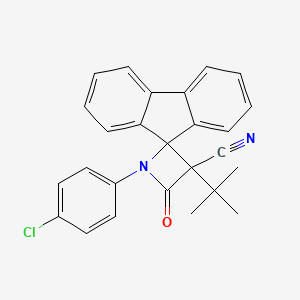
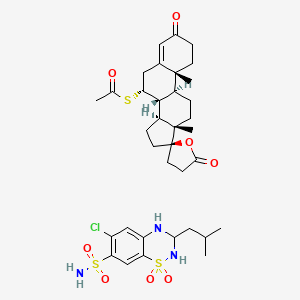


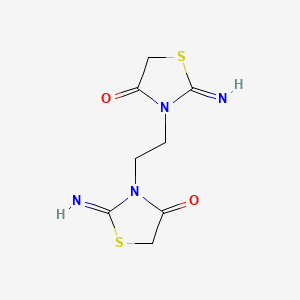
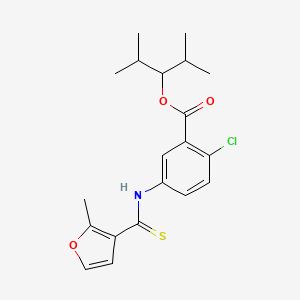

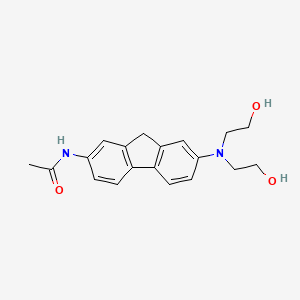
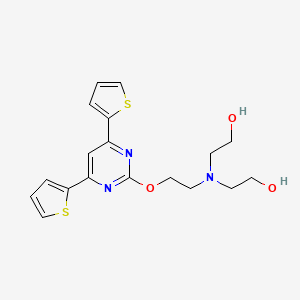

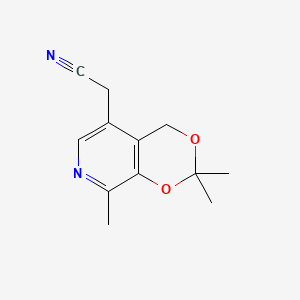

![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
